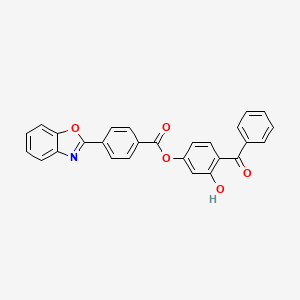
4-Benzoyl-3-hydroxyphenyl 4-(1,3-benzoxazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is a complex organic compound with the molecular formula C27H17NO5 and a molecular weight of 435.43 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves the condensation of 4-hydroxybenzophenone with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Intercalation: The planar structure of the benzoxazole ring allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler compound with similar biological activities but less complex structure.
4-Hydroxybenzophenone: A precursor in the synthesis of 4-Benzoyl-3-hydroxyphenyl 4-(benzo[d]oxazol-2-yl)benzoate with distinct chemical properties.
2-Aminobenzoic Acid: Another precursor with different reactivity and applications.
Propiedades
Número CAS |
52981-89-2 |
|---|---|
Fórmula molecular |
C27H17NO5 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(4-benzoyl-3-hydroxyphenyl) 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C27H17NO5/c29-23-16-20(14-15-21(23)25(30)17-6-2-1-3-7-17)32-27(31)19-12-10-18(11-13-19)26-28-22-8-4-5-9-24(22)33-26/h1-16,29H |
Clave InChI |
WUXIOOHSAKBDGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
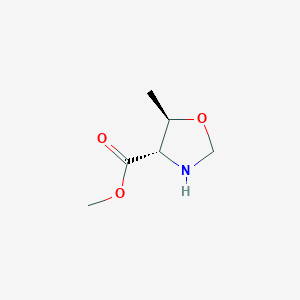
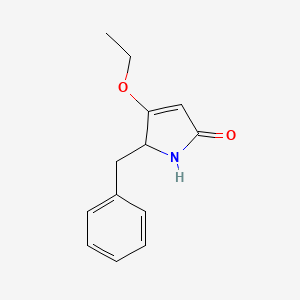
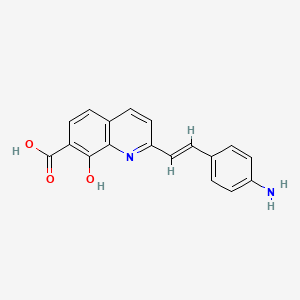
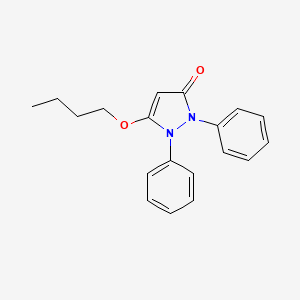
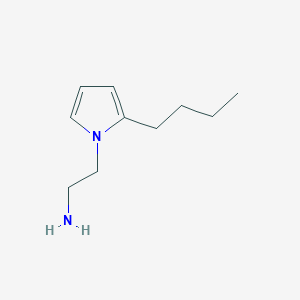
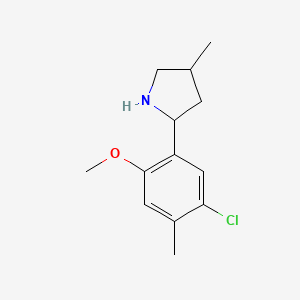
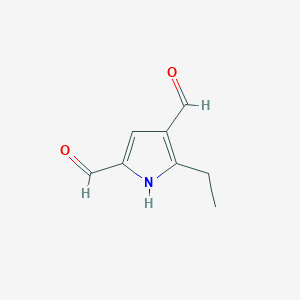
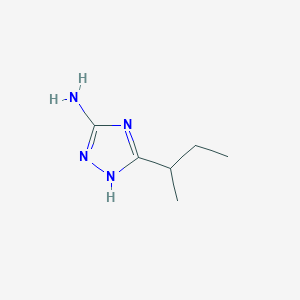
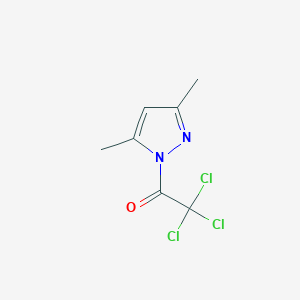
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
